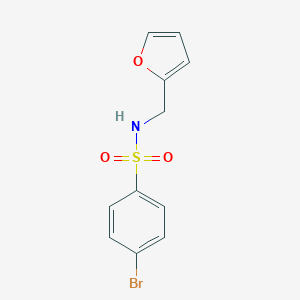
4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Furamidine and has a molecular formula of C12H10BrN2O3S.
Aplicaciones Científicas De Investigación
4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to have potent antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. It also exhibits antiviral activity against HIV-1 and hepatitis C virus (HCV). In addition, it has been used as a fluorescent probe for the detection of nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in nucleic acid synthesis, thus leading to the inhibition of viral and parasitic replication.
Biochemical and Physiological Effects:
4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide has been shown to have low toxicity in vitro and in vivo studies. It does not affect the growth of mammalian cells at concentrations that are effective against parasites and viruses. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide in lab experiments is its potent antiparasitic and antiviral activity. It can be used as a lead compound for the development of new drugs against parasitic and viral infections. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide. One of the directions is the development of more soluble analogs of this compound that can be used in clinical trials. Another direction is the investigation of its potential applications in other fields such as cancer research and gene therapy. Furthermore, the mechanism of action of this compound needs to be fully elucidated to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide involves the reaction of furan-2-ylmethylamine with 4-bromo-benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The product is then purified by recrystallization from an appropriate solvent.
Propiedades
Nombre del producto |
4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C11H10BrNO3S |
Peso molecular |
316.17 g/mol |
Nombre IUPAC |
4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H10BrNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 |
Clave InChI |
NGVHZPNNKXJGFK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)

![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)


![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)
